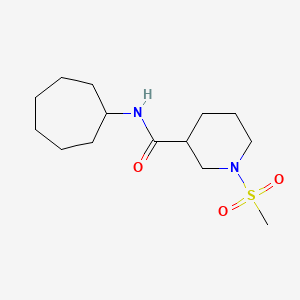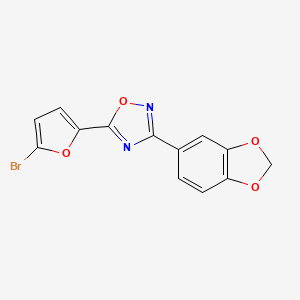
N-cycloheptyl-1-(methylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally similar to N-cycloheptyl-1-(methylsulfonyl)-3-piperidinecarboxamide often involves complex reactions, including cyclization, functionalization, and optimization strategies to achieve desired scaffolds and functionalities. For example, the synthesis and biological evaluation of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors showcased an optimization strategy focusing on sulfonamide and benzamide appendages, leading to compounds with favorable pharmacokinetic and safety characteristics (Cioffi et al., 2016). Such strategies indicate the complexity and adaptability of synthetic routes tailored to enhance specific chemical and biological properties.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the importance of stereochemistry, conformation, and substituent effects on biological activity and chemical reactivity. The crystal structure analysis of related compounds, such as N-cyclohexyl-4-methylpiperidine-1-carbothioamide, provides insights into conformational preferences and potential interactions with biological targets (Plazzi et al., 1997). These analyses are crucial for understanding how molecular features influence the overall properties of the compound.
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives often target the modification of the piperidine ring or the introduction of functional groups to modulate chemical and biological properties. The development of novel reactions, such as the [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, highlights the versatility of piperidine scaffolds in synthesizing cyclic sulfoximines with potential utility in various chemical contexts (Ye et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds, such as 1,3,4-oxadiazole-2-carboxamide analogs, have been associated with various pharmacological activities .
Mode of Action
It’s worth noting that similar compounds, such as 1,3,4-oxadiazole-2-carboxamide analogs, have been synthesized via aza-wittig reactions .
Biochemical Pathways
Compounds with similar structures, such as 1,3,4-oxadiazole-2-carboxamide analogs, have been associated with a wide spectrum of activities such as antiproliferative, antibacterial, anticancer, anticonvulsant, antiviral, and anti-alzheimer activities .
Result of Action
It’s worth noting that similar compounds have demonstrated various biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cycloheptyl-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-20(18,19)16-10-6-7-12(11-16)14(17)15-13-8-4-2-3-5-9-13/h12-13H,2-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVJQRWPLDARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4412870.png)

![N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B4412880.png)
![2-[(4-chlorophenoxy)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B4412882.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412886.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4412893.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4412913.png)
![ethyl 2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B4412916.png)
![(1-{[1-(2-methyl-5-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4412928.png)

![6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4412939.png)


![4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4412967.png)